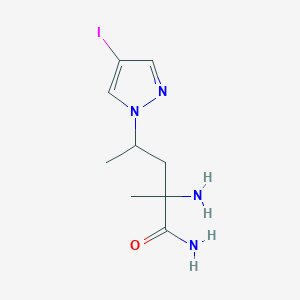
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide is a compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the reaction of 4-iodo-1H-pyrazole with a suitable amine and a methylpentanamide derivative. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide can be compared with other similar compounds, such as:
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide: This compound has a bromine atom instead of an iodine atom, which may affect its reactivity and binding properties.
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanamide: The presence of a chlorine atom can lead to different chemical and biological properties compared to the iodine-substituted compound.
2-Amino-4-(4-fluoro-1h-pyrazol-1-yl)-2-methylpentanamide: The fluorine atom can influence the compound’s stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C9H15IN4O |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C9H15IN4O/c1-6(3-9(2,12)8(11)15)14-5-7(10)4-13-14/h4-6H,3,12H2,1-2H3,(H2,11,15) |
InChI Key |
WEIBBGJMODKMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C(=O)N)N)N1C=C(C=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















